molecular formula C17H20N2O3 B6453418 4-({1-[(3,4-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2549063-00-3

4-({1-[(3,4-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No. B6453418
CAS RN: 2549063-00-3
M. Wt: 300.35 g/mol
InChI Key: ODDBEVMLSDELQX-UHFFFAOYSA-N
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Description

The compound “4-({1-[(3,4-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. Attached to this ring is a pyridine ring, a six-membered ring with two double bonds and one nitrogen atom. The molecule also contains a 3,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine ring, the attachment of the pyridine ring, and the addition of the 3,4-dimethoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The azetidine ring might be involved in reactions with nucleophiles or electrophiles. The pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

4-[1-[(3,4-dimethoxyphenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-20-16-4-3-13(9-17(16)21-2)10-19-11-15(12-19)22-14-5-7-18-8-6-14/h3-9,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBEVMLSDELQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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